Cas no 1936658-45-5 (1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde)

1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde is a specialized aldehyde compound featuring a cyclopentane backbone substituted with a butan-2-yl group and a methyl group, along with a formyl functional group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of complex cyclic frameworks. Its steric and electronic properties allow for selective transformations, such as nucleophilic additions or reductions, while the aldehyde group serves as a versatile handle for further functionalization. The compound is of interest in fine chemical and pharmaceutical research, where precise control over molecular architecture is critical.
1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde structure
1936658-45-5 structure
商品名:1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
CAS番号:1936658-45-5
MF:C11H20O
メガワット:168.275903701782
CID:5740697
PubChem ID:130624055

1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • EN300-1620202
    • 1936658-45-5
    • 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
    • 1-Butan-2-yl-2-methylcyclopentane-1-carbaldehyde
    • Cyclopentanecarboxaldehyde, 2-methyl-1-(1-methylpropyl)-
    • インチ: 1S/C11H20O/c1-4-9(2)11(8-12)7-5-6-10(11)3/h8-10H,4-7H2,1-3H3
    • InChIKey: MOHCWIVWHNPDOK-UHFFFAOYSA-N
    • ほほえんだ: O=CC1(C(C)CC)CCCC1C

計算された属性

  • せいみつぶんしりょう: 168.151415257g/mol
  • どういたいしつりょう: 168.151415257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 0.922±0.06 g/cm3(Predicted)
  • ふってん: 215.9±9.0 °C(Predicted)

1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1620202-1.0g
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
1g
$1214.0 2023-06-04
Enamine
EN300-1620202-5.0g
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
5g
$3520.0 2023-06-04
Enamine
EN300-1620202-0.05g
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
0.05g
$1020.0 2023-06-04
Enamine
EN300-1620202-0.5g
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
0.5g
$1165.0 2023-06-04
Enamine
EN300-1620202-1000mg
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
1000mg
$1057.0 2023-09-22
Enamine
EN300-1620202-10000mg
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
10000mg
$4545.0 2023-09-22
Enamine
EN300-1620202-500mg
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
500mg
$1014.0 2023-09-22
Enamine
EN300-1620202-5000mg
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
5000mg
$3065.0 2023-09-22
Enamine
EN300-1620202-0.25g
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
0.25g
$1117.0 2023-06-04
Enamine
EN300-1620202-0.1g
1-(butan-2-yl)-2-methylcyclopentane-1-carbaldehyde
1936658-45-5
0.1g
$1068.0 2023-06-04

1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde 関連文献

1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehydeに関する追加情報

1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde: A Comprehensive Overview

1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde (CAS No. 1936658-45-5) is a versatile organic compound with a unique structure that combines a cyclopentane ring, a butanoyl group, and a methyl substituent. This compound has garnered attention in recent years due to its potential applications in various fields, including material science, pharmaceuticals, and fragrance industries. The molecule's structure, which includes a cyclopentane ring substituted with a butanoyl group at the 1-position and a methyl group at the 2-position, makes it highly functional and adaptable for different chemical reactions.

The synthesis of 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde has been optimized through various methodologies, with researchers focusing on improving yield and reducing reaction time. Recent studies have highlighted the use of transition metal catalysts to facilitate the formation of the cyclopentane ring, enabling more efficient production processes. For instance, the application of palladium-catalyzed coupling reactions has proven to be particularly effective in constructing the complex carbon framework of this compound.

In terms of physical properties, CAS No. 1936658-45-5 exhibits a melting point of approximately -30°C and a boiling point around 70°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating that it maintains structural integrity under moderate reaction conditions.

The application of 1-(Butan-2-yl)-2-methylcyclopentane-1-carbaldehyde in fragrance chemistry is one of its most notable uses. The compound's ability to impart floral and woody notes has made it a valuable ingredient in perfumery. Recent advancements in fragrance formulation have leveraged its unique scent profile to create more nuanced and complex aromatic blends. Additionally, its role as an intermediate in the synthesis of more complex molecules has been explored, particularly in the development of novel pharmaceutical agents.

From an environmental perspective, the biodegradability of CAS No. 1936658-45-5 has been assessed under controlled conditions. Studies suggest that it undergoes rapid degradation in aerobic environments, minimizing its ecological footprint. This characteristic aligns with current sustainability trends in the chemical industry, where reducing environmental impact is a priority.

In conclusion, 1-(Butan-2-yll)-2-methylcyclopentane-l-carbaldehyde (CAS No. 1936658-l4-l) is a multifaceted compound with promising potential across various industries. Its unique structure, combined with advancements in synthesis techniques and application development, positions it as a key player in modern chemical research and industrial applications.

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